molecular formula C8H10N2O2 B1428389 6-Methyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one CAS No. 412018-59-8

6-Methyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one

Cat. No.: B1428389
CAS No.: 412018-59-8
M. Wt: 166.18 g/mol
InChI Key: MOXCWFNHMRYVIX-UHFFFAOYSA-N
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Description

6-Methyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one (CAS 412018-59-8) is a high-purity pyridazinone derivative supplied for research and development purposes. This compound features a pyridazine core, a nitrogen-containing heterocycle recognized for its wide range of biological activities and its utility in medicinal chemistry campaigns . Pyridazine derivatives are privileged structures in drug discovery, extensively investigated as key scaffolds in the development of therapeutic agents for various conditions, including cancer, inflammation, and hypertension . The molecular structure of pyridazine derivatives, characterized by a π-deficient ring system with nitrogen heteroatoms, facilitates protonation, hydrogen bonding, and chelation . These properties make such compounds effective for applications beyond pharmacology. Recent research highlights the significant potential of novel, non-toxic pyridazine derivatives as highly effective corrosion inhibitors for carbon steel in acidic environments, with inhibition efficiencies demonstrated to exceed 90% . The specific molecular features of this compound, including its 97% purity and a molecular weight of 166.18, make it a valuable intermediate for synthetic chemistry and a candidate for exploring new biological mechanisms or material protection strategies . This product is intended for research use only and is not approved for human or veterinary diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

6-methyl-2-(2-oxopropyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6-3-4-8(12)10(9-6)5-7(2)11/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXCWFNHMRYVIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-pyrazolin-5-one with acetoacetic ester in the presence of a base, followed by cyclization to form the pyridazinone ring. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of 6-Methyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can convert the oxopropyl group to a hydroxyl group.

    Substitution: The methyl and oxopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).

Major Products Formed

The major products formed from these reactions include various substituted pyridazinone derivatives, which may exhibit different biological activities and properties.

Scientific Research Applications

Research indicates that 6-Methyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one exhibits various biological activities, which can be categorized as follows:

1. Enzyme Inhibition

  • The compound has been investigated for its potential as an inhibitor of specific enzymes, including dihydroorotate dehydrogenase (DHODH). Inhibitors of DHODH are of particular interest due to their role in regulating pyrimidine biosynthesis, which is crucial for cell proliferation and survival. Studies have shown that derivatives similar to this compound can effectively inhibit DHODH activity, thereby affecting cellular processes related to cancer and autoimmune diseases .

2. Antimicrobial Properties

  • Preliminary studies suggest that 6-Methyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one may possess antimicrobial properties. Research into related compounds has indicated that modifications in the pyridazinone structure can enhance antibacterial activity against a range of pathogens .

3. Anti-inflammatory Effects

  • There is emerging evidence supporting the anti-inflammatory potential of this compound. Compounds with similar structures have shown efficacy in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship of 6-Methyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one has been a focus of research to optimize its biological activity. Modifications to the molecular structure can significantly impact its pharmacological properties:

ModificationEffect on Activity
Addition of alkyl groupsEnhances lipophilicity and bioavailability
Alteration of functional groupsModifies enzyme inhibition potency
Variations in ring structureInfluences receptor binding affinity

Case Studies

Several case studies illustrate the applications and effectiveness of 6-Methyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one:

  • Inhibition of Dihydroorotate Dehydrogenase :
    • A study demonstrated that derivatives based on the pyridazinone framework showed promising inhibitory effects on DHODH, leading to reduced viral replication in assays involving measles virus .
  • Antimicrobial Activity :
    • Research on structurally related compounds indicated that certain modifications led to enhanced activity against Gram-positive bacteria, suggesting a potential pathway for developing new antibiotics.
  • Anti-inflammatory Mechanisms :
    • In vitro studies have shown that this compound can downregulate pro-inflammatory cytokines in macrophage cultures, indicating its potential as a therapeutic agent for inflammatory conditions.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to modulation of biochemical processes. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, reducing inflammation and pain.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structure and Planarity

The dihydropyridazinone ring system is common among analogues. For example, 6-(benz-1H-imidazol-2-yl)-2,3-dihydropyridazin-3-one () exhibits near-planarity between the dihydropyridazinone and benzimidazole moieties (interplanar angle: 3.69°). In contrast, the 2-oxopropyl group in the target compound may introduce slight torsional strain, though its planar ketone moiety could maintain partial conjugation with the ring .

Key structural differences :

  • Substituent position: The target compound’s 6-methyl and 2-oxopropyl groups differ from analogues with benzimidazole () or thieno[2,3-d]pyrimidine substituents ().
  • Hydrogen bonding : highlights N–H···O hydrogen bonds stabilizing crystal packing. The 2-oxopropyl group in the target compound may participate in similar interactions, affecting solubility and crystal morphology .

Substituent Effects on Reactivity and Spectroscopy

2-Oxopropyl-Containing Analogues

Compounds with 2-oxopropyl groups, such as 8-(2-oxopropyl)-erythranine (), show distinct NMR profiles. For instance:

  • HMBC correlations between δH 4.20 (H-8) and δC 208.1 (C=O) confirm the 2-oxopropyl attachment .
  • Replacement of hydroxyl with methoxy groups (e.g., compounds 2 , 3 , and 6 in ) downfield-shifts C-11' from δ64.9 to δ74.7, demonstrating substituent electronic effects .

Comparison with target compound :
The 2-oxopropyl group in the target compound likely induces similar deshielding effects, observable via 13C NMR (C=O resonance near δ207–208).

Methyl-Substituted Pyridazinones

lists 5-methylpyridazin-3-amine , where the methyl group at position 5 donates electron density to the ring. In the target compound, the 6-methyl group may sterically hinder substitution at adjacent positions while mildly activating the ring for electrophilic attacks .

Data Tables

Table 1: Structural and Spectroscopic Comparison of Pyridazinone Analogues

Compound Name Substituents Key NMR Shifts (δC, ppm) Biological Activity Reference
6-Methyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one 6-CH3, 2-(2-oxopropyl) C=O: ~207–208 (predicted) Enzyme inhibition (inferred)
8-(2-oxopropyl)-erythranine 8-(2-oxopropyl) C=O: 207.9; C-11: 64.7 Anticancer (alkaloid activity)
S-(2-oxopropyl)-CoA CoA-linked 2-oxopropyl N/A Competitive enzyme inhibitor
6-(Benzimidazol-2-yl)-dihydropyridazinone 6-benzimidazole N–H···O hydrogen bonds Crystallinity/stability

Biological Activity

Overview

6-Methyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound belonging to the pyridazinone family. Its unique structure features a pyridazinone ring substituted with a methyl group and an oxopropyl group, contributing to its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of medicine and agriculture.

  • Molecular Formula: C₈H₁₀N₂O₂
  • Molecular Weight: 166.18 g/mol
  • CAS Number: 412018-59-8

Synthesis

The synthesis of 6-Methyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors, such as 3-methyl-2-pyrazolin-5-one and acetoacetic ester, under controlled conditions. Common solvents used include ethanol or methanol, and the reaction is often conducted at elevated temperatures to enhance yield and purity .

The biological activity of 6-Methyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor, particularly targeting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. This interaction can lead to modulation of various biochemical processes.

Therapeutic Applications

  • Anti-inflammatory Properties:
    • The compound has shown potential in reducing inflammation by inhibiting COX enzymes.
  • Antimicrobial Activity:
    • Preliminary studies suggest that it may possess antimicrobial properties against various pathogens. For example, its structural analogs have been studied for antifungal effects against Alternaria solani, indicating the potential for broader antimicrobial applications .
  • Cancer Treatment:
    • Research indicates that derivatives of pyridazinones exhibit anticancer properties, suggesting that 6-Methyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one could be explored as a lead compound in cancer therapy .

Case Study: Antifungal Activity

A study investigating the antifungal properties of related compounds demonstrated significant effects on A. solani. The treatment with similar pyridazinone derivatives resulted in severe morphological disruptions in fungal cells, including damage to cell membranes and internal structures. This suggests that 6-Methyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one could exhibit similar antifungal activity due to its structural characteristics .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
6-Methyl-2-(2-hydroxypropyl)-2,3-dihydropyridazin-3-oneHydroxyl group instead of oxo groupPotential anti-inflammatory properties
6-Methyl-2-(2-propyl)-2,3-dihydropyridazin-3-onePropyl group instead of oxo groupInvestigated for antimicrobial activity
6-Methyl-2-(acetyl)-2,3-dihydropyridazin-3-oneAcetyl substitutionExplored for anticancer properties

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the molecular structure of 6-Methyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (SHELXL for refinement) to solve and refine the structure, leveraging intensity data collected with modern diffractometers (e.g., Bruker D8 Venture). Ensure data completeness (>99%) and resolution (<1.0 Å) for accurate anisotropic displacement parameter modeling . For validation, employ tools like PLATON or CCDC Mercury to check for geometric outliers and hydrogen-bonding patterns .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?

  • Answer :

  • NMR : Use deuterated solvents (DMSO-d6 or CDCl3) and 2D experiments (HSQC, HMBC) to resolve overlapping signals in the pyridazinone and 2-oxopropyl regions.
  • IR : Focus on carbonyl stretches (C=O at ~1700 cm⁻¹) and N–H bending modes (~1500 cm⁻¹) to confirm tautomeric forms.
  • MS : High-resolution ESI-MS in positive ion mode can distinguish between molecular ion ([M+H]⁺) and fragmentation products, critical for verifying synthetic intermediates .

Q. What synthetic routes are documented for dihydropyridazinone derivatives like this compound?

  • Answer : Common methods include cyclocondensation of β-keto esters with hydrazines or oxidation of dihydropyridazines. For 6-methyl derivatives, regioselective alkylation at the 2-position using 2-oxopropyl halides under basic conditions (e.g., K2CO3 in DMF) is effective. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structure refinement?

  • Answer : For disorder, split the model into partial occupancies using SHELXL’s PART instruction and apply geometric restraints. For twinning, use the TWIN/BASF commands in SHELXL to refine twin fractions. Validate results with R1/wR2 convergence (<5% difference) and Fo/Fc maps .

Q. What computational strategies are suitable for studying the electronic properties of this compound?

  • Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can predict HOMO-LUMO gaps, electrostatic potentials, and charge distribution. Compare calculated IR/NMR spectra with experimental data to validate models. Software like Gaussian or ORCA is recommended .

Q. How do hydrogen-bonding networks in the crystal lattice influence physicochemical stability?

  • Answer : Analyze intermolecular interactions (e.g., N–H···O, C–H···π) using Mercury. Stronger hydrogen bonds (e.g., N1–H1···O2 with d = 2.8 Å) correlate with higher melting points and lower hygroscopicity. Crystal packing efficiency (calculated via PLATON’s void analysis) impacts solubility .

Q. What mechanistic insights can be gained from studying substituent effects on the pyridazinone ring?

  • Answer : Replace the 2-oxopropyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to probe electronic effects on reactivity. Monitor changes in reaction kinetics (UV-Vis) or catalytic turnover (HPLC) in cross-coupling or oxidation reactions .

Methodological Tables

Table 1 : Key Crystallographic Parameters for Dihydropyridazinone Derivatives (Example from )

ParameterValue
Space groupPbca
Unit cell (ų)a = 7.14, b = 12.00, c = 32.15
Z8
R1/wR2 (%)4.1/9.8
Hydrogen bondsN1–H1···O2 (2.85 Å)

Table 2 : Synthetic Yield Optimization for 6-Methyl Derivatives

ConditionYield (%)Purity (HPLC)
K2CO3, DMF, 80°C, 12h7898.5
NaH, THF, 60°C, 8h6595.2

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one
Reactant of Route 2
Reactant of Route 2
6-Methyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one

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